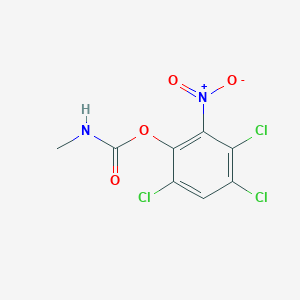
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate is a chemical compound with the molecular formula C8H5Cl3N2O4 and a molecular weight of 299.5 g/mol. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Análisis De Reacciones Químicas
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like ammonia or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of agrochemicals, disinfectants, and preservatives
Mecanismo De Acción
The mechanism of action of (3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to disruptions in metabolic processes. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate can be compared with other similar compounds, such as:
2,4,6-Trichlorophenol: This compound shares a similar structure but lacks the nitro and methylcarbamate groups.
3,4,6-Trichloro-2-nitrophenol: Similar to this compound but without the methylcarbamate group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
14572-50-0 |
|---|---|
Fórmula molecular |
C8H5Cl3N2O4 |
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
(3,4,6-trichloro-2-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H5Cl3N2O4/c1-12-8(14)17-7-4(10)2-3(9)5(11)6(7)13(15)16/h2H,1H3,(H,12,14) |
Clave InChI |
ZQIUPCJOANRBAP-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canónico |
CNC(=O)OC1=C(C(=C(C=C1Cl)Cl)Cl)[N+](=O)[O-] |
Key on ui other cas no. |
14572-50-0 |
Sinónimos |
Methylcarbamic acid 3,4,6-trichloro-2-nitrophenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















